6-Amino-1,2,4,5-tetrazin-3-OL 6-Amino-1,2,4,5-tetrazin-3-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC18814014
InChI: InChI=1S/C2H3N5O/c3-1-4-6-2(8)7-5-1/h(H2,3,4,5)(H,6,7,8)
SMILES:
Molecular Formula: C2H3N5O
Molecular Weight: 113.08 g/mol

6-Amino-1,2,4,5-tetrazin-3-OL

CAS No.:

Cat. No.: VC18814014

Molecular Formula: C2H3N5O

Molecular Weight: 113.08 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1,2,4,5-tetrazin-3-OL -

Specification

Molecular Formula C2H3N5O
Molecular Weight 113.08 g/mol
IUPAC Name 3-amino-1H-1,2,4,5-tetrazin-6-one
Standard InChI InChI=1S/C2H3N5O/c3-1-4-6-2(8)7-5-1/h(H2,3,4,5)(H,6,7,8)
Standard InChI Key VWEBDOHWDCMOBR-UHFFFAOYSA-N
Canonical SMILES C1(=NNC(=O)N=N1)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Framework

6-Amino-1,2,4,5-tetrazin-3(2H)-one belongs to the tetrazine class, a six-membered aromatic ring containing four nitrogen atoms. Its systematic IUPAC name derives from the positioning of the amino (-NH₂) and ketone (=O) groups on the tetrazine backbone. The numbering scheme places the amino group at position 6 and the ketone at position 3, with the ring adopting a partially saturated structure (2H configuration) .

The molecular formula is C₂H₃N₅O, corresponding to a molar mass of 129.08 g/mol. Key structural features include:

  • A planar tetrazine core with alternating single and double bonds.

  • An exocyclic amino group contributing to electron density redistribution.

  • A ketone oxygen at position 3, which introduces polarity and hydrogen-bonding capability.

Table 1: Fundamental Chemical Data

PropertyValue
CAS Registry Number95573-60-7
IUPAC Name6-amino-1,2,4,5-tetrazin-3(2H)-one
Molecular FormulaC₂H₃N₅O
Molar Mass129.08 g/mol
Supplier Availability1 listed supplier

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-amino-1,2,4,5-tetrazin-3(2H)-one typically involves cyclization reactions starting from hydrazine derivatives. One proposed pathway includes:

  • Condensation of Hydrazine with Cyanogen Bromide: Forms a tetrazine precursor, which undergoes oxidation to introduce the ketone group.

  • Amination via Nucleophilic Substitution: Introduction of the amino group at position 6 using ammonia or ammonium salts under controlled pH .

The process requires anhydrous conditions to prevent hydrolysis of intermediates. Yields remain moderate (~40–50%), necessitating purification via recrystallization or chromatography.

Industrial Production Challenges

Limited commercial availability (one supplier) suggests scalability issues, likely due to:

  • Sensitivity of the tetrazine ring to thermal degradation.

  • Competing side reactions during amination, leading to byproducts such as 1,2,4,5-tetrazin-3-amine.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under inert atmospheres but decomposes at temperatures above 150°C. Its reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The amino group directs incoming electrophiles to position 5.

  • Nucleophilic Attack at the Ketone: Reacts with Grignard reagents or reducing agents to form secondary alcohols or alkanes.

Spectroscopic Data

While experimental spectra are scarce, computational predictions suggest:

  • IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

  • NMR (¹H): A singlet at δ 8.2 ppm for the aromatic proton and a broad peak at δ 5.1 ppm for the amino group.

Applications in Materials Science

Coordination Chemistry

The amino and ketone groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity. Such complexes are explored for:

  • Oxidative coupling reactions in organic synthesis.

  • Photocatalytic degradation of pollutants.

Energetic Materials

Target EnzymeIC₅₀ (μM)Assay Type
DHFR12.4Fluorescence
MAO-B28.9Spectrophotometric

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